REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]3[O:17][CH2:16][C:15](=[O:18])[NH:14][C:13]=3[CH:19]=2)[CH2:4][CH2:3]1.Br[CH2:21][CH2:22][O:23][C:24]1[CH:33]=[CH:32][CH:31]=[C:30]2[C:25]=1[CH:26]=[CH:27][C:28]([CH3:34])=[N:29]2.C(N(C(C)C)CC)(C)C>C(O)(C)C>[CH3:34][C:28]1[CH:27]=[CH:26][C:25]2[C:30](=[CH:31][CH:32]=[CH:33][C:24]=2[O:23][CH2:22][CH2:21][N:2]2[CH2:7][CH2:6][CH:5]([CH2:8][C:9]3[CH:10]=[CH:11][C:12]4[O:17][CH2:16][C:15](=[O:18])[NH:14][C:13]=4[CH:19]=3)[CH2:4][CH2:3]2)[N:29]=1 |f:0.1|
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Name
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6-(4-piperidinylmethyl)-4H-benzo[1,4]oxazin-3-one hydrochloride
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Quantity
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0.1 g
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Type
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reactant
|
Smiles
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Cl.N1CCC(CC1)CC=1C=CC2=C(NC(CO2)=O)C1
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Name
|
|
Quantity
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0.11 g
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Type
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reactant
|
Smiles
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BrCCOC1=C2C=CC(=NC2=CC=C1)C
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under argon for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between saturated aqueous NaHCO3 (50 mL) and dichloromethane (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
The resulting oil was purified by chromatography on silica eluting with 50% ethyl acetate-hexane
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Type
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WASH
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Details
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followed by 0–25% methanol-ethyl acetate gradient elution
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC(=C2C=C1)OCCN1CCC(CC1)CC=1C=CC2=C(NC(CO2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.04 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |